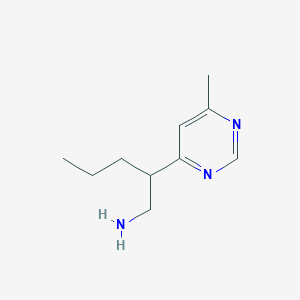

2-(6-Methylpyrimidin-4-yl)pentan-1-amine

Description

2-(6-Methylpyrimidin-4-yl)pentan-1-amine is a pyrimidine derivative featuring a pentan-1-amine chain at the 4-position of a 6-methylpyrimidine core. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them critical in medicinal chemistry due to their structural resemblance to nucleic acid bases. This compound’s hybrid structure suggests applications in drug discovery, particularly in targeting enzymes or receptors where aromatic stacking and amine interactions are essential .

Properties

CAS No. |

2098095-41-9 |

|---|---|

Molecular Formula |

C10H17N3 |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(6-methylpyrimidin-4-yl)pentan-1-amine |

InChI |

InChI=1S/C10H17N3/c1-3-4-9(6-11)10-5-8(2)12-7-13-10/h5,7,9H,3-4,6,11H2,1-2H3 |

InChI Key |

FUNGHQQKQDDGFP-UHFFFAOYSA-N |

SMILES |

CCCC(CN)C1=NC=NC(=C1)C |

Canonical SMILES |

CCCC(CN)C1=NC=NC(=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(6-Methylpyrimidin-4-yl)pentan-1-amine to related pyrimidine and amine derivatives, focusing on structural, physicochemical, and functional differences.

2-(6-Methylpyrimidin-4-yl)-4-(trifluoromethyl)aniline

- Structure : Replaces the pentan-1-amine chain with a trifluoromethyl-substituted aniline group.

- The aromatic aniline ring enables strong π-π interactions, unlike the flexible pentylamine chain in the target compound.

- Applications : Likely prioritized for CNS-targeting therapies due to its lipophilic and rigid aromatic system .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Features a piperidine ring at position 6 and an amine at position 2.

- Key Differences :

- The cyclic piperidine introduces conformational rigidity, reducing flexibility compared to the linear pentylamine chain.

- The amine at position 2 may participate in hydrogen bonding distinct from the terminal amine in the target compound.

- Applications : Reported in crystallographic studies for drug design due to its stable hydrogen-bonding patterns .

5-(Piperidin-1-yl)pentan-1-amine (8b)

- Structure : A linear pentan-1-amine with a terminal piperidine group.

- Key Differences: Lacks the pyrimidine core, reducing aromatic interactions but increasing solubility.

- Applications : Used as a building block in synthesizing polyamine derivatives for antimicrobial or anticancer agents .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Contains a thietane ring and ester group instead of the pentylamine chain.

- Key Differences :

- The thioether and ester groups increase metabolic susceptibility compared to the stable amine group.

- The thietane ring introduces sulfur-mediated hydrogen bonding and altered electronic properties.

- Applications : Likely explored for prodrug designs due to its hydrolyzable ester .

Research Findings and Implications

- Structural Flexibility vs. Rigidity : The pentan-1-amine chain in the target compound offers flexibility for adapting to binding pockets, whereas rigid analogs like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine prioritize stable interactions .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance lipophilicity but may reduce solubility, whereas electron-donating amines improve hydrogen-bonding capacity.

- Synthetic Accessibility : Compounds like 5-(Piperidin-1-yl)pentan-1-amine (8b) are synthesized in high yields (90%), suggesting practical advantages for scalable production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.